molecular formula C9H8N2O2 B2635885 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1418128-92-3

1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No. B2635885
CAS RN: 1418128-92-3
M. Wt: 176.175
InChI Key: SQWBWWKSKVGXAC-UHFFFAOYSA-N
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Description

“1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound that has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolopyridine Analogs: A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids were synthesized, contributing to the exploration of pyrrolopyridine analogs (Toja et al., 1986).
  • Synthesis of Derivatives: Synthesis of 1-methyl and 1-benzyl derivatives of pyrrolopyridine-2-carboxylic acids illustrates the versatility in generating diverse chemical structures (Bencková & Krutošíková, 1997).
  • Vibrational Spectra Analysis: Studies on related compounds offer insights into the vibrational spectra and structure, which are crucial for understanding the chemical properties and potential applications (Bahgat et al., 2009).

Chemical Synthesis Techniques

  • Efficient Synthesis Methods: Development of efficient synthesis methods for 1-methyl-pyrrolopyridine hydrochloride and its analogs, highlighting advancements in synthetic chemistry (Nechayev et al., 2013).
  • Cascade Reaction Mechanisms: Exploration of cascade reactions involving primary amines and other compounds, contributing to the synthesis of structurally complex pyrrolopyridines (Yin et al., 2013).

Molecular Structure and Analysis

  • X-Ray Diffraction Studies: Utilizing X-ray diffraction for molecular structure analysis of pyrrolopyridine derivatives, aiding in the understanding of molecular interactions (Shen et al., 2012).
  • Spectroscopic Data Analysis: Providing spectroscopic data relevant to the molecular structure and properties of related compounds, essential for research and development (Kadir et al., 2019).

Advanced Synthesis and Applications

  • Palladium-Catalyzed Reactions: Innovations in palladium-catalyzed decarboxylative couplings, contributing to the synthesis of complex pyrrolopyridines (Suresh et al., 2013).
  • Rhodium-Catalyzed Additions: Development of rhodium-catalyzed asymmetric additions, leading to new derivatives and expanding the scope of pyrrolopyridine chemistry (Croix et al., 2015).

Mechanism of Action

The mechanism of action of “1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is likely related to its inhibitory activity against FGFRs. FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .

Future Directions

The future directions for “1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and its derivatives could involve further development and optimization of these compounds as FGFR inhibitors for cancer therapy . The compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .

properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWBWWKSKVGXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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